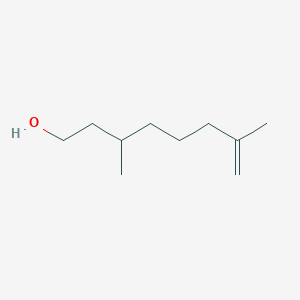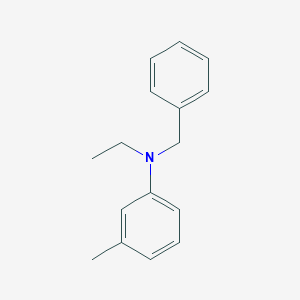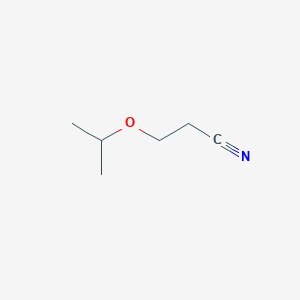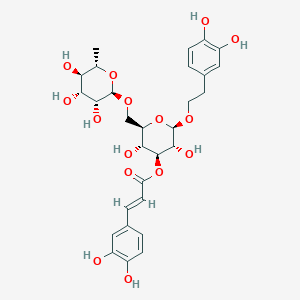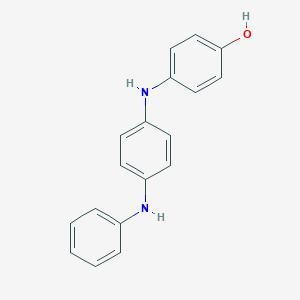
p-(p-Anilinoanilino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(p-Anilinoanilino)phenol, commonly known as DAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DAPA is a dye molecule that belongs to the family of azo dyes, which are widely used in the textile industry. However, recent studies have shown that DAPA has a wide range of properties that make it useful in other areas, such as biomedical research.
Mecanismo De Acción
The mechanism of action of DAPA is not fully understood. However, it is believed that the molecule interacts with biological molecules such as proteins and nucleic acids through hydrogen bonding and electrostatic interactions. This interaction leads to a change in the fluorescence properties of DAPA, which can be used to detect and quantify the presence of biomolecules in a sample.
Efectos Bioquímicos Y Fisiológicos
DAPA has been shown to have a low toxicity profile and does not have any significant adverse effects on biological systems. It has been used in various in vitro and in vivo studies to investigate the physiological effects of different compounds on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPA has several advantages over other fluorescent probes, such as its high quantum yield, stability, and ease of conjugation to biomolecules. However, it also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research on DAPA. One area of research is the development of new conjugation methods to improve its specificity and sensitivity in imaging applications. Another area of research is the investigation of its potential applications in drug delivery and therapeutic interventions.
Conclusion:
In conclusion, DAPA is a promising molecule with a wide range of applications in biomedical research. Its unique properties make it an ideal candidate for imaging and detection applications. Further research is needed to fully understand its mechanism of action and to develop new methods for its conjugation and application in biological systems.
Métodos De Síntesis
The synthesis of DAPA involves the reaction between p-phenylenediamine and p-nitrophenol in the presence of a reducing agent. The reaction leads to the formation of an azo compound, which is then reduced to DAPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DAPA has been extensively studied for its potential applications in biomedical research. One of the most significant areas of research is its use as a fluorescent probe for imaging biological samples. DAPA has a high quantum yield and can be easily conjugated to biomolecules, making it an ideal candidate for imaging applications.
Propiedades
Número CAS |
101-74-6 |
|---|---|
Nombre del producto |
p-(p-Anilinoanilino)phenol |
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-12-10-17(11-13-18)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19-21H |
Clave InChI |
JWKZWDVKRDSMLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
Otros números CAS |
101-74-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



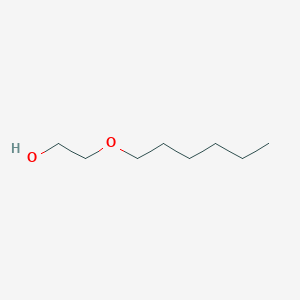
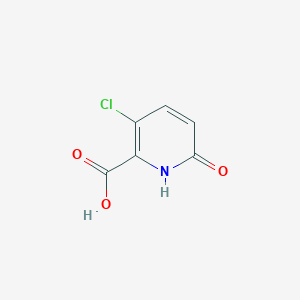
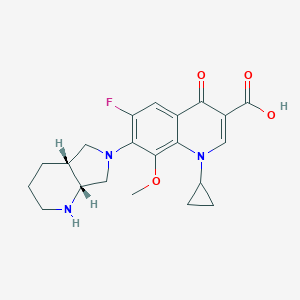
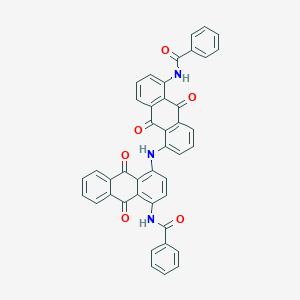
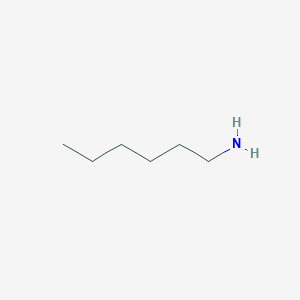
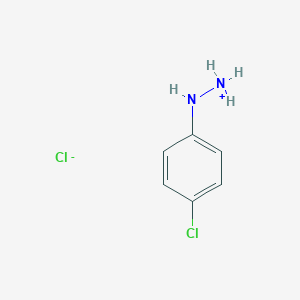
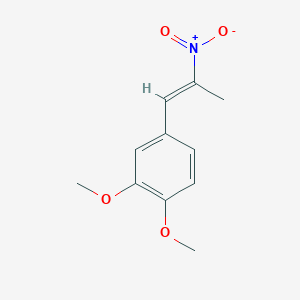
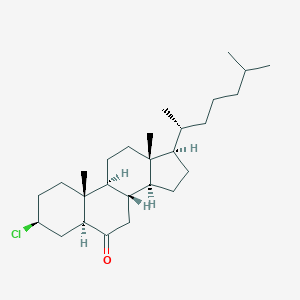
![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
